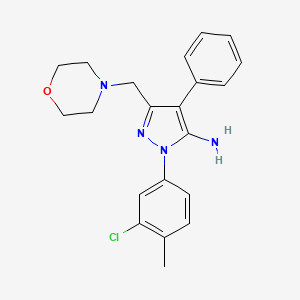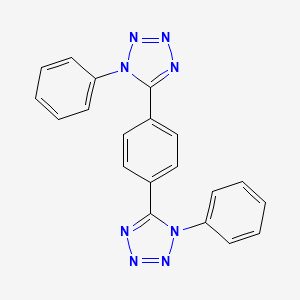
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole), also known as PPT, is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmacology due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood. However, it has been proposed that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may act as a DNA intercalator, disrupting the structure of DNA and inhibiting cell proliferation. 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has also been shown to modulate the activity of certain enzymes and proteins, suggesting that it may have a broader range of biological activities.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can induce apoptosis in cancer cells and modulate the activity of immune cells. In vivo studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can inhibit tumor growth and modulate the immune response in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in various fields. However, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) also has some limitations. It is relatively insoluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole). One area of interest is the development of new methods for the synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds. Another area of interest is the investigation of the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and its potential as a therapeutic agent. Additionally, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may have potential applications in the development of new materials and catalysts. Further research is needed to fully explore the potential of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds.
Synthesemethoden
The synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) involves the reaction of 1-phenyl-1H-tetrazole with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction yields 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) as a white powder, which can be purified through recrystallization. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential applications in various scientific research fields, including materials science, organic chemistry, and pharmacology. In materials science, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a building block for the synthesis of metal-organic frameworks and other complex materials. In organic chemistry, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a ligand in catalytic reactions. In pharmacology, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential as an anticancer agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
1-phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N8/c1-3-7-17(8-4-1)27-19(21-23-25-27)15-11-13-16(14-12-15)20-22-24-26-28(20)18-9-5-2-6-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXMSHDNGQIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-isopropyl-5-isoxazolyl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5225289.png)
![N-benzyl-1-cyclobutyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5225295.png)
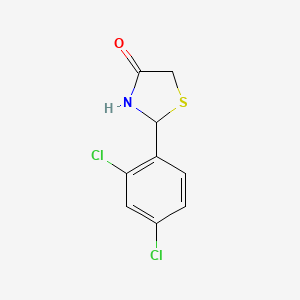
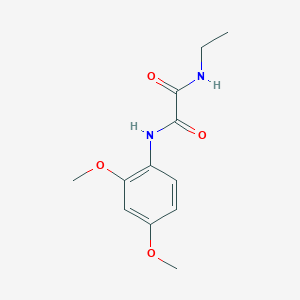
![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)
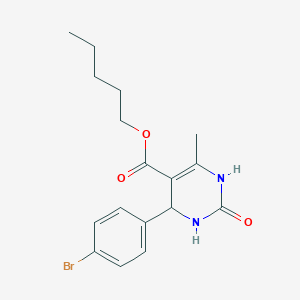

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)
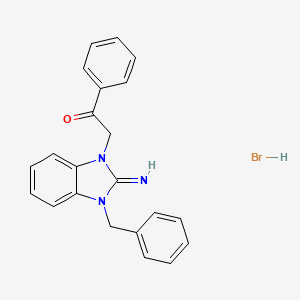

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5225368.png)
